molecular formula C27H33N3O5 B2814254 ethyl 10'-ethoxy-4'-(4-ethoxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate CAS No. 899983-85-8

ethyl 10'-ethoxy-4'-(4-ethoxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate

Cat. No.: B2814254
CAS No.: 899983-85-8
M. Wt: 479.577
InChI Key: YUIHRIOXYWGBPH-UHFFFAOYSA-N
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Description

Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a pyrazolo[1,5-c][1,3]oxazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrazolo[1,5-c][1,3]oxazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-c][1,3]oxazine core.

    Spiro Linkage Formation: The spiro linkage is introduced by reacting the pyrazolo[1,5-c][1,3]oxazine intermediate with a suitable piperidine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[1,5-c][1,3]oxazine Derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Spiro Compounds: Other spiro compounds with different ring systems may have distinct properties and applications.

    Ethyl Esters: Compounds with ethyl ester functional groups may have similar chemical reactivity and synthetic applications.

The uniqueness of Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7-ethoxy-2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5/c1-4-32-20-12-10-19(11-13-20)22-18-23-21-8-7-9-24(33-5-2)25(21)35-27(30(23)28-22)14-16-29(17-15-27)26(31)34-6-3/h7-13,23H,4-6,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIHRIOXYWGBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC35CCN(CC5)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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